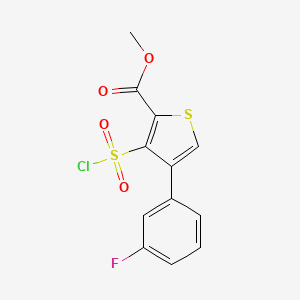

Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 3-chlorosulfonyl-4-(3-fluorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO4S2/c1-18-12(15)10-11(20(13,16)17)9(6-19-10)7-3-2-4-8(14)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRQZZLNMYYJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)C2=CC(=CC=C2)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent. Its chlorosulfonyl group is known to enhance the reactivity of the molecule, allowing it to interact with biological targets effectively. Research indicates that derivatives of thiophene compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate may possess similar properties.

1.2 Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its structural analogs have been reported as inhibitors of AICAR transformylase (AICARFT), an enzyme implicated in purine metabolism and cancer cell proliferation. The inhibition constants (K_i) for related compounds indicate promising activity, which could extend to methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate .

Agrochemical Applications

2.1 Pesticide Development

The unique thiophene structure makes this compound a candidate for developing novel pesticides. Thiophene derivatives are known for their biological activity against pests and pathogens. The introduction of a chlorosulfonyl group may enhance the bioactivity and selectivity of these compounds, providing a pathway for creating more effective agrochemicals.

2.2 Herbicidal Properties

Research into the herbicidal properties of thiophene-based compounds suggests potential applications in weed management. The ability to modify the chemical structure to improve herbicidal efficacy while minimizing environmental impact is an ongoing area of study.

Materials Science

3.1 Conductive Polymers

Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate can be utilized in synthesizing conductive polymers. Its incorporation into polymer matrices can enhance electrical conductivity, making it suitable for applications in organic electronics and sensors.

3.2 Photovoltaic Applications

The compound's electronic properties may also allow it to be used in photovoltaic devices. Research into thiophene derivatives has shown promise in improving the efficiency of organic solar cells by optimizing charge transport properties.

Case Studies and Research Findings

Mecanismo De Acción

The compound exerts its effects through its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive, allowing it to participate in various biochemical reactions. The fluorophenyl group enhances the compound's stability and specificity, making it suitable for targeted applications.

Comparación Con Compuestos Similares

Key Observations:

Substituent Position : The target compound’s 3-fluorophenyl group at position 4 distinguishes it from analogs with phenyl (e.g., ) or chlorophenyl (e.g., ) substituents. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to chlorine .

Reactivity : Compounds with sulfonyl groups at position 3 (e.g., ) exhibit higher electrophilicity, favoring nucleophilic substitution. In contrast, sulfonyl groups at position 4 (e.g., ) show reduced steric hindrance.

Synthetic Utility : Derivatives like Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate () are used in kinase inhibitor development, suggesting similar applications for the target compound.

Notes and Limitations

Toxicological Data: Limited studies exist on the toxicity of chlorosulfonyl thiophene derivatives. General warnings note incomplete toxicological profiles for similar compounds .

Structural Variants: Benzo[b]thiophene derivatives (e.g., ) exhibit fused-ring systems, which confer distinct electronic properties compared to monocyclic thiophenes.

Data Gaps : The exact synthetic yield, solubility, and stability of the target compound require further investigation.

Actividad Biológica

Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data and research findings.

- Molecular Formula : C₁₂H₈ClFO₄S₂

- Molecular Weight : 334.77 g/mol

- CAS Number : 1291487-04-1

- Purity : Minimum >90%

Antimicrobial Activity

Thiophene derivatives, including methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate, have been reported to exhibit significant antimicrobial properties. Research indicates that compounds with thiophene rings can act against various bacterial strains.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate | E. coli | < 50 |

| Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate | S. aureus | < 25 |

These findings suggest that this compound could be a candidate for further development as an antibacterial agent .

Anticancer Activity

The anticancer potential of thiophene derivatives has also been explored. In vitro studies have shown that methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate can inhibit the proliferation of cancer cell lines, such as PC-3 (prostate cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| PC-3 | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

These results highlight the compound's potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate has been studied for its ability to inhibit specific enzymes linked to disease pathways. For instance, it has shown promise as an inhibitor of neutral sphingomyelinase (nSMase), which is implicated in neurodegenerative diseases like Alzheimer's.

| Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| Neutral Sphingomyelinase 2 (nSMase2) | Competitive | 10 |

This inhibition could lead to reduced exosome release from neurons, potentially mitigating neurodegenerative processes .

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antibacterial activity of various thiophene derivatives against Gram-positive and Gram-negative bacteria. Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate demonstrated superior activity against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains .

-

Anticancer Research

- In a series of experiments on prostate cancer cells, methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate was found to significantly reduce cell viability in a dose-dependent manner. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies .

Métodos De Preparación

Chlorosulfonylation Procedure

A key step is the chlorosulfonylation of methyl 3-substituted thiophene-2-carboxylate. According to patent CN1037511A (1995), the method involves:

- Suspending iron powder (reduced, purity ≥96%) in absolute dichloromethane (CH2Cl2) in a four-neck flask under vigorous stirring.

- Introducing chlorine gas (Cl2) slowly (e.g., 440 g over 2-3 hours) at controlled temperatures (24–28°C).

- Dissolving methyl 3-chlorosulfonylthiophene-2-carboxylate (1.44 kg, 5.98 mol) in absolute dichloromethane and adding it rapidly to the suspension.

- Continuing chlorine gas addition (100–200 g per hour) at 30–32°C while monitoring the reaction progress by gas chromatography.

- After 62–65% monochloride formation, quenching the reaction by pouring into ice water and stirring vigorously.

- Separating the organic phase, drying, and evaporating under vacuum at 40°C to obtain the chlorosulfonylated product.

This process ensures selective chlorosulfonylation at the 3-position of the thiophene ring with high purity and yield.

| Parameter | Condition/Value |

|---|---|

| Iron powder | 96 g (1.71 mol), reduced purity ≥96% |

| Solvent | Absolute dichloromethane (121 mL + 51 mL) |

| Chlorine gas | 440 g initially, then 100–200 g/hr |

| Temperature | 24–28°C initially, then 30–32°C |

| Reaction monitoring | Gas chromatography |

| Quenching | Ice water (241 mL), stirring 15 min |

| Evaporation temperature | 40°C vacuum |

Representative Synthetic Route Summary

| Step | Reactants and Conditions | Outcome |

|---|---|---|

| 1 | Methyl thiophene-2-carboxylate derivative + chlorosulfonation (Cl2, Fe, CH2Cl2) | Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate |

| 2 | Cross-coupling or substitution with 3-fluorophenyl group | Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate |

Analytical and Purification Techniques

- Gas Chromatography (GC) : Used to monitor chlorosulfonylation reaction progress.

- Column Chromatography : Silica gel chromatography with petroleum ether and ethyl acetate mixtures for purification.

- NMR Spectroscopy : ^1H and ^13C NMR confirm structural integrity.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and composition.

Research Findings and Notes

- The chlorosulfonylation reaction requires precise temperature control (24–32°C) to avoid over-chlorination or decomposition.

- The use of reduced iron powder facilitates chlorination efficiency.

- Chlorine gas introduction rate is critical for reaction control and safety.

- The reaction yield and purity can be optimized by controlling chlorine feed and reaction time.

- The fluorophenyl substituent introduction is typically done post-chlorosulfonylation to prevent interference with the sensitive chlorosulfonyl group.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | Methyl 3-thiophene carboxylate derivatives |

| Chlorosulfonylation reagent | Chlorine gas (Cl2) with Fe powder catalyst |

| Solvent | Absolute dichloromethane |

| Temperature | 24–32°C |

| Reaction monitoring | Gas chromatography |

| Purification | Organic phase separation, drying, vacuum evaporation, silica gel chromatography |

| Fluorophenyl group introduction | Cross-coupling or substitution post-chlorosulfonylation |

Q & A

Q. What are the key synthetic routes for Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via diazotization and sulfonation. Starting from a methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate precursor, diazotization with nitrous acid generates a diazonium intermediate, which is treated with SO₂ under acidic conditions to introduce the chlorosulfonyl group . Key factors include:

- Temperature control : Diazotization typically occurs at 0–5°C to avoid decomposition.

- Reagent stoichiometry : Excess SO₂ ensures complete conversion to the sulfonyl chloride.

- Solvent choice : Polar aprotic solvents (e.g., DMF) are used for subsequent reactions with nucleophiles like morpholine .

Yield optimization requires careful purification, as intermediates (e.g., compound 2 in ) are often hygroscopic and prone to hydrolysis.

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its spectral data?

- Spectroscopy : H NMR resolves aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and thiophene protons) and ester methyl groups (δ 3.8–4.0 ppm). C NMR confirms carbonyl (170–175 ppm) and sulfonyl (115–120 ppm) carbons .

- X-ray crystallography : Used to validate the thiophene ring geometry and sulfonyl chloride orientation (if crystallizable) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 240.68 for C₆H₅ClO₄S₂) and detects impurities like hydrolyzed sulfonic acids .

Q. What are the compound’s critical physicochemical properties, and how do they impact experimental handling?

- Stability : The chlorosulfonyl group is moisture-sensitive. Storage under anhydrous conditions (e.g., inert gas, desiccants) is essential .

- Solubility : Soluble in DMF, DMSO, and chlorinated solvents; insoluble in water or hexane.

- Thermal properties : Predicted boiling point 365.7°C and density 1.568 g/cm³ .

These properties dictate reaction conditions (e.g., anhydrous solvents) and purification methods (e.g., column chromatography under N₂).

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence electronic and steric effects in nucleophilic substitution reactions?

The 3-fluorophenyl group:

- Electron-withdrawing effect : Enhances electrophilicity of the sulfonyl chloride, facilitating reactions with amines or alcohols.

- Steric hindrance : Ortho-substitution on the phenyl ring may slow reactions with bulky nucleophiles (e.g., tert-butanol).

Comparative studies with analogs (e.g., 4-trifluoromethyl or unsubstituted phenyl) show lower reactivity in fluorophenyl derivatives due to reduced resonance stabilization of the transition state .

Q. What mechanistic insights explain contradictions in sulfonation efficiency across related thiophene derivatives?

Sulfonation efficiency varies with:

- Substituent positioning : Electron-donating groups (e.g., methyl) at the 4-position deactivate the thiophene ring, reducing SO₂ incorporation.

- Steric factors : Bulky groups near the sulfonation site hinder SO₂ access. For example, 5-(trifluoromethyl) analogs () require higher temperatures (80–100°C) for complete sulfonation .

Contradictions in literature data often arise from differences in diazotization protocols (e.g., HCl vs. H₂SO₄ media) .

Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions?

- DFT calculations : Used to map electrostatic potential surfaces, identifying nucleophilic attack sites. The sulfonyl chloride group shows higher electrophilicity (Fukui indices) than the ester carbonyl .

- Molecular docking : Predicts binding affinities for biological targets (e.g., hepatitis B inhibitors in ) by simulating interactions with active-site residues .

These models guide experimental design, reducing trial-and-error in synthesizing derivatives.

Q. What strategies mitigate decomposition during storage or reaction, and how are stability issues quantified?

- Stability assays : Accelerated degradation studies (e.g., 40°C/75% RH) monitor hydrolysis via HPLC. Hydrolysis half-life () is ~72 hours under ambient conditions .

- Stabilizers : Anhydrous MgSO₄ or molecular sieves in storage vials reduce water content.

- In situ derivatization : Immediate conversion to sulfonamides or sulfonate esters avoids isolating the unstable intermediate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.